molecular formula C17H24N6 B6438102 N,N,6-trimethyl-2-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}pyrimidin-4-amine CAS No. 2549042-59-1

N,N,6-trimethyl-2-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}pyrimidin-4-amine

Cat. No.: B6438102
CAS No.: 2549042-59-1
M. Wt: 312.4 g/mol
InChI Key: LAWROJKNULNVAY-UHFFFAOYSA-N
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Description

N,N,6-Trimethyl-2-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}pyrimidin-4-amine is a pyrimidine derivative featuring a tri-substituted core:

  • N,N-Dimethyl groups at the 4-amine position.
  • A 6-methyl substituent on the pyrimidine ring.
  • A piperazine moiety at the 2-position, further functionalized with a pyridin-4-ylmethyl group.

The compound’s piperazine-pyridine linkage may enhance solubility and receptor interaction, while the methyl groups could influence steric and electronic properties .

Properties

IUPAC Name

N,N,6-trimethyl-2-[4-(pyridin-4-ylmethyl)piperazin-1-yl]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N6/c1-14-12-16(21(2)3)20-17(19-14)23-10-8-22(9-11-23)13-15-4-6-18-7-5-15/h4-7,12H,8-11,13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAWROJKNULNVAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCN(CC2)CC3=CC=NC=C3)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N,6-trimethyl-2-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}pyrimidin-4-amine typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrimidine Core: The pyrimidine ring is synthesized through a condensation reaction involving appropriate precursors such as 2,4-diamino-6-methylpyrimidine.

    Substitution with Piperazine: The piperazine moiety is introduced via nucleophilic substitution, where 4-(pyridin-4-yl)methylpiperazine reacts with the pyrimidine core under basic conditions.

    Methylation: The final step involves methylation of the nitrogen atoms using methyl iodide or a similar methylating agent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

N,N,6-trimethyl-2-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine and pyridine rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

Anticancer Research

N,N,6-trimethyl-2-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}pyrimidin-4-amine has been investigated for its anticancer properties. Studies indicate that compounds with similar structures exhibit selective cytotoxicity against various cancer cell lines. For example, derivatives of pyrimidine have shown promising results in inhibiting tumor growth by targeting specific signaling pathways involved in cancer proliferation.

Case Study : A study published in Drug Target Insights highlighted the efficacy of pyrimidine derivatives in inhibiting cell proliferation in breast cancer models, suggesting that N,N,6-trimethyl derivatives could have similar effects due to their structural similarities .

CompoundCell LineIC50 (µM)Reference
Pyrimidine Derivative AMCF7 (Breast Cancer)5.0Drug Target Insights
N,N,6-trimethylMCF7 (Hypothetical)TBDOngoing Research

Neurological Disorders

The compound's piperazine moiety is known to interact with neurotransmitter systems, making it a candidate for research into neurological disorders such as depression and anxiety. Compounds that modulate serotonin and dopamine receptors have been effective in these areas.

Case Study : Research has shown that piperazine derivatives can enhance serotonergic activity, leading to improved mood regulation. A recent investigation into similar compounds demonstrated a reduction in anxiety-like behaviors in rodent models .

CompoundEffectModelReference
Piperazine Derivative BReduced AnxietyRodent ModelJournal of Neuroscience
N,N,6-trimethylTBDOngoing Research

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties. The structural features of pyrimidines and piperazines are often associated with antimicrobial activity against various pathogens.

Case Study : A study evaluating the antimicrobial efficacy of related compounds found that certain piperazine derivatives exhibited significant antibacterial activity against Gram-positive bacteria .

CompoundPathogen TestedZone of Inhibition (mm)Reference
Piperazine Derivative CStaphylococcus aureus14Antimicrobial Agents Journal
N,N,6-trimethylTBDTBDOngoing Research

Mechanism of Action

The mechanism of action of N,N,6-trimethyl-2-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Variations

N,N-Dimethyl-2-{4-[(Pyridin-4-yl)methyl]piperazin-1-yl}pyrimidin-4-amine ()
  • Key Difference : Lacks the 6-methyl group on the pyrimidine ring.
  • This analog may exhibit altered pharmacokinetic profiles compared to the target compound .
4-Methyl-6-(Piperidin-1-yl)pyrimidin-2-amine ()
  • Core Structure : Pyrimidin-2-amine with a piperidine substituent at the 6-position.
  • Divergence : The 2-amine position and piperidine (vs. piperazine) result in distinct electronic and spatial properties. Piperidine’s saturated ring lacks the tertiary nitrogen of piperazine, reducing hydrogen-bonding capacity. This compound’s simpler structure highlights pyrimidine’s versatility in drug design .

Functional Group Modifications

Dimethyl-{6-[4-(4-Methylpiperazin-1-ylmethyl)phenyl]-4-Trifluoromethylpyridin-2-yl}-amine ()
  • Key Features : Incorporates a trifluoromethyl group on a pyridine ring and a phenyl-piperazine linkage.
  • Comparison : The trifluoromethyl group enhances lipophilicity and metabolic stability. The phenyl spacer between piperazine and pyridine may alter binding kinetics compared to the target compound’s direct pyridin-4-ylmethyl linkage .
N-Ethyl-N-Methyl-6-(3-Methylbenzenesulfonyl)-2-(4-Phenylpiperazin-1-yl)-5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-4-amine ()
  • Core Structure : Tetrahydropyrido[4,3-d]pyrimidine fused ring system.
  • Functionalization: A sulfonyl group and phenylpiperazine substituent introduce polar and aromatic interactions. The fused ring system increases rigidity, contrasting with the target compound’s monocyclic pyrimidine .

Data Table: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Notable Features
N,N,6-Trimethyl-2-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}pyrimidin-4-amine Pyrimidin-4-amine 6-CH₃, N,N-(CH₃)₂, 2-piperazine-(pyridin-4-ylmethyl) High hydrogen-bonding potential
N,N-Dimethyl-2-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}pyrimidin-4-amine Pyrimidin-4-amine N,N-(CH₃)₂, 2-piperazine-(pyridin-4-ylmethyl) Reduced steric hindrance
4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine Pyrimidin-2-amine 4-CH₃, 6-piperidine Simpler structure, lower polarity
Dimethyl-{6-[4-(4-methylpiperazin-1-ylmethyl)phenyl]-4-trifluoromethylpyridin-2-yl}-amine Pyridine 4-CF₃, 2-N(CH₃)₂, phenyl-piperazine Enhanced lipophilicity, metabolic stability
N-Ethyl-N-methyl-6-(3-methylbenzenesulfonyl)-2-(4-phenylpiperazin-1-yl)-... Tetrahydropyrido[4,3-d]pyrimidine 6-sulfonyl, 4-phenylpiperazine Fused ring system, increased rigidity

Biological Activity

N,N,6-trimethyl-2-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}pyrimidin-4-amine is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews its biological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrimidine core substituted with a piperazine moiety and a pyridine group, which are known to enhance biological activity through various mechanisms. The trimethyl group at the nitrogen position contributes to its solubility and interaction with biological targets.

  • Cholinesterase Inhibition : The compound has been identified as a potential cholinesterase inhibitor, which is crucial for the treatment of neurodegenerative diseases like Alzheimer's. Cholinesterase inhibitors work by preventing the breakdown of acetylcholine, thereby enhancing cholinergic neurotransmission .
  • Monoamine Oxidase Inhibition : It also exhibits monoamine oxidase inhibitory properties, which can be beneficial in treating depression and other mood disorders by increasing levels of monoamines such as serotonin and dopamine .
  • Antitubercular Activity : Preliminary studies suggest that this compound may possess antitubercular properties, making it a candidate for further research in the treatment of tuberculosis .

Biological Activity Data

The following table summarizes the biological activities reported for this compound:

Activity Description Reference
Cholinesterase InhibitionEnhances acetylcholine levels; potential use in Alzheimer's treatment
Monoamine Oxidase InhibitionIncreases serotonin and dopamine; potential antidepressant effects
AntitubercularExhibits activity against Mycobacterium tuberculosis

Case Studies and Research Findings

Several studies have investigated the biological activity of similar compounds and their derivatives:

  • Neuroprotective Effects : A study on coumarin-donepezil hybrids, which share structural similarities with the target compound, showed significant neuroprotective effects against oxidative stress in neuronal cells. These findings suggest that modifications to the piperazine and pyridine moieties can enhance neuroprotective properties .
  • Anticancer Activity : Research on related piperazine derivatives has demonstrated anticancer activity through inhibition of specific kinases involved in cancer progression. For instance, compounds structurally related to our target have shown promise against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
  • In Vitro Cytotoxicity : A recent study reported that derivatives of similar structures exhibited selective cytotoxicity against tumor cells while sparing normal cells. This selectivity is crucial for developing effective cancer therapies with minimized side effects .

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